PI5P4Ks-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PI5P4Ks-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has gained attention due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and immunological disorders. By targeting specific pathways involved in cell signaling, this compound offers a promising avenue for therapeutic intervention.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI5P4Ks-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its chemical integrity.

Chemical Reactions Analysis

Types of Reactions

PI5P4Ks-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the role of PI5P4Ks in tumorigenesis and cancer cell survival under metabolic stress. Targeting these kinases with inhibitors such as PI5P4Ks-IN-1 can exploit vulnerabilities in cancer cells, especially those with dysregulated phosphoinositide signaling.

- Prostate Cancer : Inhibition of PI5P4Kα has been shown to enhance the vulnerability of prostate cancer cells to androgen deprivation therapy by disrupting metabolic adaptation mechanisms .

- Breast Cancer : Research indicates that downregulation of both PI5P4Kα and β isoforms significantly impairs the proliferative capacity of triple-negative breast cancer cells, suggesting that targeting these kinases could be a promising strategy for treatment .

Immune Disorders

PI5P4Ks are also implicated in immune regulation. Studies demonstrate that PI5P4Kγ deletion leads to immune hyperactivity, indicating its potential as a target for autoimmune diseases. Inhibitors like this compound could help modulate immune responses by affecting signaling pathways associated with these kinases .

Data Table: Summary of Applications

Case Study 1: Prostate Cancer

A study published in Nature Reviews Molecular Cell Biology demonstrated that inhibition of PI5P4Kα leads to decreased survival rates in prostate cancer cell lines under androgen deprivation conditions. The findings suggest that targeting this kinase could disrupt metabolic adaptations critical for cancer cell survival .

Case Study 2: Triple-Negative Breast Cancer

Research indicated that both isoforms of PI5P4Ks are upregulated in triple-negative breast cancer cells. Inhibition using selective compounds resulted in reduced cell viability and proliferation, highlighting the potential for therapeutic strategies aimed at these kinases in aggressive cancer subtypes .

Mechanism of Action

PI5P4Ks-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol 5-phosphate 4-kinase gamma. This enzyme is involved in the phosphorylation of phosphatidylinositol 5-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a key molecule in cell signaling. By inhibiting this enzyme, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate, thereby affecting various signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

NIH-12848: Another selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma.

NCT-504: A compound with similar inhibitory properties.

Uniqueness

PI5P4Ks-IN-1 is unique due to its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma, which reduces off-target effects and enhances its therapeutic potential. Its distinct binding mode and ability to engage the enzyme in intact cells make it a valuable tool for scientific research and drug development.

Biological Activity

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are critical enzymes involved in phosphoinositide metabolism, particularly in the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PIP2). The compound PI5P4Ks-IN-1 has emerged as a significant inhibitor of these kinases, with implications for cancer treatment and metabolic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound targets the catalytic activity of the PI5P4K family, specifically inhibiting the conversion of PI5P to PIP2. This inhibition is crucial because PIP2 plays a vital role in various cellular signaling pathways, including those involved in cell growth and survival. The compound has been shown to disrupt the balance between PI5P and PIP2 levels, leading to altered signaling dynamics within cells.

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : In vitro and in vivo experiments demonstrated that this compound significantly reduces cell viability in cancer cell lines and inhibits tumor growth in mouse models. This suggests that targeting PI5P4Ks may provide a novel approach to cancer therapy by exploiting metabolic vulnerabilities in tumor cells .

- Impact on the Hippo Pathway : Research indicates that PI5P4K inhibition can enhance the activation of the Hippo pathway, which is known for its role in regulating cell proliferation and apoptosis. Specifically, increased levels of PI5P lead to enhanced interaction with MOB1, a key regulator in this pathway, thereby promoting tumor suppressor activity .

- Metabolic Regulation : this compound has been implicated in maintaining metabolic homeostasis by regulating interactions between peroxisomes and mitochondria. Disruption of this balance through PI5P4K inhibition can lead to metabolic stress within cancer cells, making them more susceptible to therapeutic interventions .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell proliferation rates compared to untreated controls. The study reported an IC50 value indicating high potency against both PI5P4Kα and β isoforms .

- Case Study 2 : A mouse model study demonstrated that administration of this compound led to a marked decrease in tumor size and improved survival rates among treated subjects compared to those receiving placebo treatments. Histological analysis revealed reduced proliferation markers within tumors from treated mice .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What experimental parameters are critical for assessing the inhibitory activity of PI5P4Ks-IN-1 in vitro?

- Methodological Answer : To evaluate inhibitory activity, use kinase activity assays with purified PI5P4K enzymes. Key parameters include:

- Substrate concentration : Optimize ATP and lipid substrate levels to avoid saturation artifacts .

- Control conditions : Include positive controls (e.g., known PI5P4K inhibitors) and negative controls (e.g., solvent-only treatments) to validate assay specificity .

- IC50 determination : Perform dose-response curves with at least six concentrations of this compound, analyzed using nonlinear regression models (e.g., GraphPad Prism) .

- Evidence : Experimental reproducibility requires strict adherence to enzyme kinetics protocols and statistical validation .

Q. How can researchers optimize cell-based assays to study this compound’s effects on lipid signaling pathways?

- Methodological Answer :

- Cell line selection : Use genetically engineered models (e.g., PI5P4K-knockout cells) to isolate target-specific effects .

- Time-course experiments : Monitor lipid metabolites (e.g., PI5P, PIP2) via LC-MS at multiple timepoints to capture dynamic changes .

- Data normalization : Normalize lipid levels to housekeeping lipids (e.g., total phosphatidylcholine) to account for technical variability .

- Evidence : Cell-based assays require rigorous validation of genetic models and analytical methods to ensure data accuracy .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies of this compound?

- Methodological Answer :

- Pharmacokinetic analysis : Measure compound bioavailability, tissue distribution, and metabolic stability in vivo to identify discrepancies between cellular and systemic effects .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain in vivo toxicity or reduced efficacy .

- Model refinement : Employ conditional knockout models or tissue-specific delivery systems to isolate PI5P4K-dependent effects in vivo .

Q. What strategies are effective for elucidating the structural basis of this compound’s selectivity among PI5P4K isoforms?

- Methodological Answer :

- Co-crystallography : Solve high-resolution structures of this compound bound to PI5P4K isoforms (e.g., α, β, γ) to identify binding-pocket variations .

- Computational docking : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict isoform-specific binding affinities and validate with mutagenesis .

- Functional assays : Compare inhibitory potency across isoforms using recombinant proteins and cellular viability assays .

- Evidence : Structural and computational approaches provide mechanistic insights but require cross-validation with functional data .

Q. How can researchers design longitudinal studies to assess this compound’s therapeutic potential in metabolic disease models?

- Methodological Answer :

- PICOT framework : Structure the study using Population (e.g., high-fat diet-induced murine models), Intervention (this compound dosing), Comparison (vehicle control), Outcome (e.g., insulin sensitivity, lipid profiles), and Time (e.g., 12-week treatment) .

- Endpoint selection : Include histopathological analysis (e.g., liver steatosis) and omics profiling (e.g., transcriptomics) to capture multi-dimensional effects .

- Bias mitigation : Randomize treatment groups and use blinded data analysis to reduce observer bias .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound?

- Methodological Answer :

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to adjust p-values for multiple comparisons in large datasets .

- Dose-response modeling : Use four-parameter logistic curves to calculate EC50/IC50 values and assess assay reproducibility across technical replicates .

- Machine learning : Employ unsupervised clustering (e.g., PCA) to identify outlier datasets or batch effects .

Q. How should researchers validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Rescue experiments : Reintroduce wild-type PI5P4K in knockout models to confirm phenotype reversal .

- Chemical-genetic interaction studies : Combine this compound with inhibitors of upstream/downstream pathway components (e.g., PI3K, mTOR) to map signaling nodes .

- Multi-omics integration : Correlate lipidomic, proteomic, and transcriptomic datasets to build mechanistic networks .

- Evidence : Multi-layered validation strategies enhance confidence in target engagement and pathway modulation .

Properties

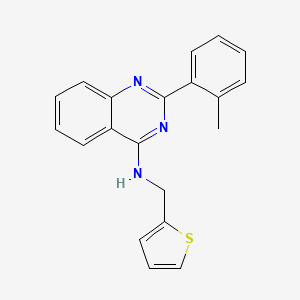

Molecular Formula |

C20H17N3S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

InChI |

InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23) |

InChI Key |

SZOWAIVUSZXVEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.